N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
The compound is a derivative of imidazole . Imidazole derivatives are known for their wide range of pharmacological activities such as anticonvulsant, anti-Parkinson, monoamine oxidase (MAO) inhibitory activity, anti-bacterial, and anti-fungal activity .
Synthesis Analysis
The synthesis of similar imidazole derivatives has been reported using a Cu (II) catalyst . The Mannich base technique was used for the preparation of a series of imidazole derivatives . The structures of the synthesized compounds were elucidated using FTIR, elemental analyses, mass spectrometry, 1 H NMR, and 13 C NMR spectroscopy .Molecular Structure Analysis
The molecular structure of similar imidazole derivatives has been analyzed using 1 H-NMR, 13 C-NMR, and HRMS . The structure-activity relationship based on molecular docking was also discussed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar imidazole derivatives include condensation of phenyl phosphordichloridates with urea derivatives . The compounds were characterized by IR, 1H NMR, 13C NMR, 31P NMR, and elemental analyses .Scientific Research Applications
Crystal and Molecular Structures
- A study focusing on the crystal and molecular structures of a compound similar to the one , obtained as a side product in the synthesis of an antitubercular agent, provides insights into its structural characteristics (Richter et al., 2023).
Synthesis and Antioxidant Activity
- Novel derivatives of the chemical structure, including various substituents, were synthesized and evaluated for their antioxidant activity. This research offers a basis for understanding its potential in biological applications (Tumosienė et al., 2019).
Molecular Interaction Studies
- Research on molecular interaction with receptors, such as the CB1 cannabinoid receptor, involving a structurally related antagonist, highlights the potential of these compounds in receptor binding and pharmacological studies (Shim et al., 2002).
Synthesis and Biological Evaluation
- The synthesis and antimicrobial evaluation of related compounds, alongside docking studies, provide a framework for assessing the biological activity and potential therapeutic applications (Talupur et al., 2021).
Radiosynthesis for PET Tracers
- A study on the radiosynthesis of potential PET tracers involving structurally similar compounds sheds light on their application in diagnostic imaging and the study of receptor systems (Liu et al., 2012).
Antitumor Activity
- Investigations into compounds with similar structures for antitumor properties provide valuable insights into their potential as anticancer agents (Stevens et al., 1984).
Synthesis and Antimicrobial Activities
- Research on the synthesis of compounds structurally related to N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide and their antimicrobial activities adds to the understanding of their potential use in combating microbial infections (Ovonramwen et al., 2021).
Future Directions
The future directions for research on imidazole derivatives could include further exploration of their biological activities and potential applications in pharmaceuticals . The development of new synthetic methods and the study of their structure-activity relationships could also be areas of future research .
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2/c1-11-21-16-7-2-12(8-17(16)22-11)19(26)23-14-9-18(25)24(10-14)15-5-3-13(20)4-6-15/h3-6,12,14H,2,7-10H2,1H3,(H,21,22)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMKVINHCUYGFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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